Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with formamide derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material . The reaction conditions often include the use of acid media and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives, including N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to disrupt biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting biological processes . This mechanism is particularly relevant in its antiviral and anticancer activities, where it interferes with the replication of viruses and the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA)
- N-(adamantan-1-yl)amides
- Adamantane-derived Schiff bases
Uniqueness
N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and the presence of both formamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C23H32N2O2 |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-(adamantane-1-carbonyliminomethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H32N2O2/c26-20(22-7-14-1-15(8-22)3-16(2-14)9-22)24-13-25-21(27)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2,(H,24,25,26,27) |
InChI-Schlüssel |
WKRSIWTYKDBTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC=NC(=O)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.